molecular formula C29H29N3O3S B11529718 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide

Cat. No.: B11529718
M. Wt: 499.6 g/mol
InChI Key: JBZRPMVGZNKMND-UHFFFAOYSA-N
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Description

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide is a complex organic compound characterized by its thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide typically involves multi-step organic reactions. The thiazolidinone core can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under controlled conditions. The final compound is obtained by coupling the thiazolidinone intermediate with N-[1-(phenylcarbamoyl)cyclohexyl]benzamide using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoic acid
  • 3-(5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
  • (4-oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide is unique due to its specific structural features, such as the combination of the thiazolidinone core with the N-[1-(phenylcarbamoyl)cyclohexyl]benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide

InChI

InChI=1S/C29H29N3O3S/c33-25-20-36-27(21-11-4-1-5-12-21)32(25)24-16-10-13-22(19-24)26(34)31-29(17-8-3-9-18-29)28(35)30-23-14-6-2-7-15-23/h1-2,4-7,10-16,19,27H,3,8-9,17-18,20H2,(H,30,35)(H,31,34)

InChI Key

JBZRPMVGZNKMND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5

Origin of Product

United States

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